molecular formula C18H15ClN2O2 B272170 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one

5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one

Cat. No. B272170
M. Wt: 326.8 g/mol
InChI Key: CWQWFVUFVSGSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one, also known as C-1311, is a chemical compound that has been studied for its potential pharmaceutical applications. It belongs to the class of bisindolylmaleimides and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one is not fully understood. However, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival. Inhibition of PKC activity by this compound may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which may contribute to its anticancer effects. In addition, it has been found to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one in lab experiments is its potential as an anticancer agent. It has been found to exhibit potent anticancer activity in vitro, which may translate to in vivo studies. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one. One area of research could be to investigate its potential as a combination therapy with other anticancer agents. Another direction could be to study its effects on cancer stem cells, which are thought to play a role in cancer recurrence and metastasis. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its pharmacokinetic properties for potential clinical use.
In conclusion, this compound is a chemical compound that has been studied for its potential as an anticancer agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one involves the reaction of 5-chloro-1-ethyl-3-hydroxyindole-2,3-dione with 1,2-diaminoethane in the presence of a catalyst. The resulting product is then treated with maleic anhydride to obtain this compound.

Scientific Research Applications

5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one has been studied for its potential as an anticancer agent. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

5-chloro-1-ethyl-3-hydroxy-3-(1H-indol-3-yl)indol-2-one

InChI

InChI=1S/C18H15ClN2O2/c1-2-21-16-8-7-11(19)9-13(16)18(23,17(21)22)14-10-20-15-6-4-3-5-12(14)15/h3-10,20,23H,2H2,1H3

InChI Key

CWQWFVUFVSGSNQ-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Cl)C(C1=O)(C3=CNC4=CC=CC=C43)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(C1=O)(C3=CNC4=CC=CC=C43)O

Origin of Product

United States

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